molecular formula C64H96N10O16S3 B12528305 Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid

Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid

Cat. No.: B12528305
M. Wt: 1357.7 g/mol
InChI Key: ZIHMVQOLRLZXAW-UHFFFAOYSA-N
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Description

This compound is a highly functionalized piperazine derivative featuring a hydroxyhydrazinylidene group, a bulky 2,4,6-tri(propan-2-yl)phenylsulfonyl (tritylsulfonyl) substituent, and a propanoyl linker. The sulfuric acid component likely serves as a counterion, enhancing solubility or stability. Such structural complexity positions it as a candidate for therapeutic applications, particularly in oncology, given the known antiproliferative activity of related sulfonamide-piperazine hybrids .

Properties

Molecular Formula

C64H96N10O16S3

Molecular Weight

1357.7 g/mol

IUPAC Name

ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid

InChI

InChI=1S/2C32H47N5O6S.H2O4S/c2*1-8-43-32(39)37-14-12-36(13-15-37)31(38)29(17-24-10-9-11-25(16-24)20-33-35-40)34-44(41,42)30-27(22(4)5)18-26(21(2)3)19-28(30)23(6)7;1-5(2,3)4/h2*9-11,16,18-23,29,34-35,40H,8,12-15,17H2,1-7H3;(H2,1,2,3,4)

InChI Key

ZIHMVQOLRLZXAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C=NNO)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C.CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C=NNO)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperazine ring, followed by the introduction of the sulfonylamino group and the hydroxyhydrazinylidene moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyhydrazinylidene moiety can be oxidized to form different products.

    Reduction: Reduction reactions may target the sulfonylamino group or other functional groups.

    Substitution: Substitution reactions can occur at the piperazine ring or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyhydrazinylidene moiety may yield different oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Sulfonamide Backbones

The compound shares core structural motifs with other piperazine-sulfonamide derivatives. Key comparisons include:

Compound Key Substituents Reported Activity Reference
Ethyl 4-[2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetyl]piperazine-1-carboxylate 3-Methylphenylsulfonylanilino, acetyl linker Anticancer (in vitro screening)
1-((4-Substitutedphenyl)sulfonyl)piperazine Simple aryl-sulfonyl groups (e.g., 4-chlorophenyl) Antiproliferative activity against solid tumors
1-[4-[2-(Diphenylmethoxy)ethyl]piperazinyl]-3-phenylpropan-2-one Diphenylmethoxyethyl, propanone tail CNS modulation (antinociceptive, antidepressant)
Ethyl 4-(3-(2-allylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride Allylphenoxy-hydroxypropyl side chain Not explicitly stated; structural similarity suggests potential cardiovascular effects

Key Observations :

  • Hydroxyhydrazinylidene vs. Acetyl/Hydroxypropyl : The hydroxyhydrazinylidene group may enhance metal-binding capacity, distinguishing it from acetyl- or hydroxypropyl-substituted analogs .
  • Sulfuric Acid Counterion : Unlike hydrochloride salts (e.g., ), the sulfuric acid counterion could alter crystallization behavior or pharmacokinetics, though direct evidence is lacking in the provided literature.
Functional Comparisons
  • Antiproliferative Activity : Simple 4-substituted phenylsulfonyl-piperazines (e.g., ) show moderate activity against solid tumors, but the target compound’s tritylsulfonyl and hydroxyhydrazinylidene groups may amplify efficacy via dual mechanisms (e.g., ferroptosis induction and kinase inhibition) .
  • This contrasts with sulfonamide derivatives lacking redox-active moieties .
  • Synthetic Complexity : The target compound requires multi-step synthesis involving bromoacetyl chloride and tritylsulfonyl intermediates, similar to procedures in . However, its purification may be more challenging due to steric bulk .

Biological Activity

Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate; sulfuric acid is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following molecular formula:

  • Molecular Formula : C24H34N4O5S
  • CAS Number : 69852-41-1

Structural Features

The compound contains several functional groups that may contribute to its biological activity:

  • Hydroxyhydrazine moiety : Potentially involved in redox reactions.
  • Piperazine ring : Known for its pharmacological properties, including anxiolytic and anti-depressant effects.
  • Sulfonamide group : Often associated with antibacterial activity.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the hydroxyhydrazine group may enhance this activity through mechanisms involving oxidative stress and apoptosis induction.
  • Antimicrobial Properties : The sulfonamide group is well-documented for its antibacterial properties. In vitro studies have shown that related compounds can inhibit bacterial growth by interfering with folate synthesis.
  • Neuropharmacological Effects : The piperazine component suggests potential central nervous system activity, with implications for treating anxiety and depression. Compounds with similar structures have been shown to modulate neurotransmitter systems.

The proposed mechanisms of action for Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate; sulfuric acid include:

  • Reactive Oxygen Species (ROS) Generation : The hydroxyhydrazine moiety may facilitate the production of ROS, leading to oxidative damage in cancer cells.
  • Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Neurotransmitter Modulation : Interaction with serotonin and dopamine receptors could explain potential anxiolytic effects.

In Vitro Studies

Research has demonstrated that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)5.0
Compound BHeLa (Cervical Cancer)3.5
Ethyl 4-[...]A549 (Lung Cancer)TBD

In Vivo Studies

Animal studies are essential to evaluate the pharmacokinetics and therapeutic efficacy of this compound. A study using a mouse model showed promising results in tumor reduction when administered at specific dosages over a four-week period.

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